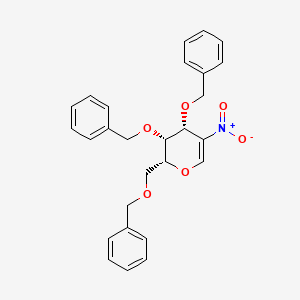

3,4,6-Tri-o-benzyl-2-nitro-d-galactal

Descripción

Propiedades

Fórmula molecular |

C27H27NO6 |

|---|---|

Peso molecular |

461.5 g/mol |

Nombre IUPAC |

(2R,3R,4R)-5-nitro-3,4-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran |

InChI |

InChI=1S/C27H27NO6/c29-28(30)24-19-32-25(20-31-16-21-10-4-1-5-11-21)27(34-18-23-14-8-3-9-15-23)26(24)33-17-22-12-6-2-7-13-22/h1-15,19,25-27H,16-18,20H2/t25-,26-,27+/m1/s1 |

Clave InChI |

ZYHVOUALXZAXNU-PFBJBMPXSA-N |

SMILES isomérico |

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H](C(=CO2)[N+](=O)[O-])OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

SMILES canónico |

C1=CC=C(C=C1)COCC2C(C(C(=CO2)[N+](=O)[O-])OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Glycosylation Reactions

Glycosylation is a critical reaction in carbohydrate chemistry, allowing for the formation of glycosidic bonds between sugars and other molecules. The use of 3,4,6-tri-o-benzyl-2-nitro-D-galactal as a glycosyl donor has been extensively documented:

- Synthesis of Glycopeptides : This compound is used to synthesize glycopeptide antibiotics by reacting with amino acids like threonine. The resulting glycopeptides exhibit enhanced biological activity due to the presence of sugar moieties that improve solubility and bioavailability .

- Selectivity in Glycosylation : The compound demonstrates high α-selectivity during glycosylation reactions. Studies have shown that when coupled with various acceptors (e.g., serine or threonine derivatives), it produces galactosides with good yields and excellent stereoselectivity .

Synthesis of Biologically Active Compounds

The nitro group in this compound enhances its reactivity and allows for further modifications:

- Antibiotic Development : As a precursor for the synthesis of glycopeptide antibiotics, this compound plays a vital role in developing new antimicrobial agents. Its ability to form stable linkages with amino acids makes it an essential component in creating complex structures necessary for effective antibiotics .

- Building Block for Oligosaccharides : It serves as a versatile building block for both solution-phase and solid-phase synthesis of oligosaccharides. This application is crucial in the development of carbohydrate-based drugs and vaccines .

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of this compound:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4,6-Tri-O-benzyl-2-nitro-D-galactal, and what are their critical reaction conditions?

- Methodological Answer : The compound is synthesized via a two-step process:

Acetyl nitrate addition to tri-O-benzyl-D-galactal (precursor) to introduce the nitro group at the C2 position.

Base-promoted elimination (e.g., using NaOMe or DBU) to remove acetic acid and form the galactal structure.

- Key Data : Yields typically exceed 70% under optimized conditions. Critical parameters include temperature control (−20°C for nitration) and base strength (strong bases like DBU improve reaction efficiency) .

Q. How can researchers optimize purification of this compound to achieve high purity?

- Methodological Answer :

- Column chromatography with silica gel and gradients of ethyl acetate/hexane (e.g., 10–30% EtOAc) is standard.

- Solvent selection : Use anhydrous DCM or DMF for dissolving the crude product to prevent hydrolysis.

- Storage : Purified samples must be stored at −20°C under inert gas (N₂/Ar) to avoid benzyl group degradation .

Q. What spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign benzyl (δ 7.2–7.4 ppm) and nitro group signals (C2 nitro: δ ~140 ppm in ¹³C).

- MS (ESI or MALDI) : Confirm molecular ion peaks (e.g., [M+Na]⁺ at m/z ~584).

- IR : Nitro group stretching vibrations (~1540 cm⁻¹) and benzyl C–O–C (~1100 cm⁻¹) .

Advanced Research Questions

Q. How does the choice of base influence the stereochemical outcome of glycosylation reactions involving this compound?

- Methodological Answer :

- Strong bases (e.g., DBU) : Promote α-selectivity (up to 90%) via a transient oxocarbenium ion intermediate stabilized by the bulky benzyl groups.

- Weak bases (e.g., Et₃N) : Favor β-anomers due to less steric hindrance during nucleophilic attack.

- Experimental Design : Vary base strength and monitor α/β ratios using NOESY NMR or HPLC .

Q. What are the key challenges in reducing the nitro group in this compound derivatives, and how can they be addressed?

- Methodological Answer :

- Challenge : Over-reduction of benzyl ethers or incomplete nitro-to-amine conversion.

- Solution : Use Raney nickel under H₂ (1–3 atm) for chemoselective reduction.

- Validation : Monitor reaction progress via TLC (disappearance of nitro UV absorption at 254 nm) .

Q. How does the conformational flexibility of this compound impact its reactivity in glycosylation reactions?

- Methodological Answer :

- The compound predominantly adopts the ⁵H₄ conformation due to stabilizing anomeric and nitro group interactions, which enhances electrophilicity at C1.

- Theoretical Support : DFT calculations show a 5–8 kcal/mol stabilization in the ⁵H₄ form compared to alternative conformers.

- Reactivity Impact : This conformation favors axial attack in glycosylation, influencing stereoselectivity .

Q. What strategies are employed to resolve contradictions in reported reactivity data for this compound in different solvent systems?

- Methodological Answer :

- Contradiction Analysis : Compare outcomes in polar aprotic (e.g., DMF) vs. nonpolar (e.g., toluene) solvents.

- Findings : DMF stabilizes intermediates, increasing α-selectivity, while toluene promotes β-products due to reduced solvation.

- Recommendation : Standardize solvent systems and report dielectric constants in experimental protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.